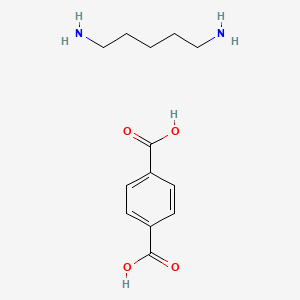

Pentane-1,5-diamine;terephthalic acid

Description

Properties

CAS No. |

666256-73-1 |

|---|---|

Molecular Formula |

C13H20N2O4 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

pentane-1,5-diamine;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C5H14N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;6-4-2-1-3-5-7/h1-4H,(H,9,10)(H,11,12);1-7H2 |

InChI Key |

PRROZFGXIWIUAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCN)CCN |

Related CAS |

32761-06-1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,5-Pentamethylenediamine

Enzymatic Decarboxylation of Lysine

The most industrially relevant method involves lysine decarboxylase-expressing microorganisms. As described in EP2543736A1, lysine undergoes enzymatic decarboxylation in aqueous media at 28–55°C and pH 5–8. Key steps include:

- Reactor Setup : Lysine (1.0–2.0 M) is dissolved in water, and lysine decarboxylase (free or immobilized) is added.

- Reaction Conditions : Maintained at 40°C for 1–72 hours with continuous lysine feeding to sustain conversion rates.

- Yield : ~95% conversion efficiency, with residual lysine <50 ppm after purification.

Purification via Distillation

Impurities like acetamide (≤70 ppm) and lysine (≤30 ppm) are removed using fractional distillation under reduced pressure (1.8 kPa) and elevated temperatures (105°C). Activated carbon treatment precedes distillation to adsorb colored byproducts.

Table 1: Impurity Profiles of 1,5-Pentamethylenediamine

| Impurity | Concentration (ppm) |

|---|---|

| Acetamide | ≤70 |

| 2,3,4,5-Tetrahydropyridine | ≤30 |

| Lysine | ≤20 |

| Ornithine | ≤10 |

Synthesis of Terephthalic Acid

Oxidation of p-Xylene (Amoco Process)

The industrial-scale Amoco process involves cobalt-manganese-bromide catalysts in acetic acid at 175–225°C. Key stages:

Bio-Based Synthesis from Acrylic Acid and Isoprene

An alternative route from MSU research uses Diels-Alder cycloaddition of acrylic acid and isoprene, followed by vapor-phase aromatization to p-toluic acid. Subsequent oxidation with HNO₃ yields terephthalic acid with 85–90% purity.

Table 2: Comparative Analysis of Terephthalic Acid Methods

Preparation of Pentane-1,5-diamine;Terephthalic Acid Salt

Solvent-Free Neutralization

US9475753B2 details a solvent-free method for diamine-dicarboxylic acid salts:

Aqueous Crystallization

EP2736873NWB1 describes dissolving equimolar diamine and terephthalic acid in water at 90°C, followed by slow cooling to 25°C. Crystals are filtered and vacuum-dried, achieving >99% purity.

Table 3: Salt Synthesis Parameters

| Method | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Solvent-Free | 80–120 | 98.5 | 95 |

| Aqueous Crystallization | 25–90 | 99.2 | 88 |

Challenges and Innovations

Impurity Management

Residual lysine in 1,5-pentamethylenediamine causes polymerization delays and discoloration in polyamides. Double distillation reduces lysine content to <10 ppm, enhancing polymer clarity (YI <2).

Bio-Based Feedstock Integration

WO2015076238A1 highlights enzymatic routes using glucose-derived lysine, reducing reliance on petroleum. This aligns with sustainable chemistry goals but requires cost-effective lysine fermentation scaling.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Terephthalic acid primarily undergoes esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted diamines and derivatives.

Scientific Research Applications

Pentane-1,5-diamine and terephthalic acid are used in the production of bio-based nylons, such as nylon 5I and nylon 5O . These materials are significant in the development of high-performance polymer materials with applications in textiles, automotive parts, and packaging. The compounds are also used in the synthesis of adhesives and thermosetting polyurethanes .

Mechanism of Action

The mechanism of action of pentane-1,5-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form hydrogen bonds and interact with other molecules through its amine groups. Terephthalic acid, being an aromatic dicarboxylic acid, can participate in esterification and amidation reactions, forming strong covalent bonds with other molecules.

Comparison with Similar Compounds

Table 2: Structural and Functional Comparison of Dicarboxylic Acids

Key Comparisons:

- Aromatic vs. Aliphatic : TPA’s rigid benzene ring enhances polymer strength (e.g., PET), contrasting with adipic acid’s flexibility in nylon .

- Isomer Differences : TPA (para-substituted) exhibits higher symmetry and thermal stability than isophthalic acid (meta-substituted), favoring large-scale PET production .

- Sustainability : PDC, derived from lignin, mimics TPA’s polymer compatibility but requires enzymatic synthesis, limiting scalability .

Research Findings and Industrial Relevance

- TPA in Circular Economy: FTIR-confirmed TPA recovery from PET waste aligns with sustainability goals, reducing reliance on fossil feedstocks .

- Hybrid Materials: TPA’s hydrogen-bonding capacity enables novel self-assembled materials for electronics and catalysis , while cadaverine-functionalized ligands show multi-target bioactivity .

Biological Activity

Pentane-1,5-diamine; terephthalic acid (CAS#: 666256-73-1) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article aims to explore the biological activity associated with this compound, drawing on diverse sources and including relevant data tables and case studies.

Molecular Structure and Composition:

- Molecular Formula: C₁₃H₂₀N₂O₄

- Molecular Weight: 268.31 g/mol

- LogP: 2.5577 (indicates moderate hydrophobicity)

These properties suggest that pentane-1,5-diamine; terephthalic acid may interact with biological systems in specific ways, particularly in terms of solubility and permeability.

Biocompatibility and Toxicity

The biocompatibility of pentane-1,5-diamine; terephthalic acid is crucial for its application in biomedical fields. Initial assessments suggest that while diamines can be cytotoxic at high concentrations, the specific effects of this compound remain under-investigated. A study focusing on related compounds indicates that structural modifications can enhance biocompatibility while maintaining antimicrobial activity .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various terephthalic acid derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain modifications to the core structure significantly enhanced antimicrobial efficacy, suggesting a potential pathway for optimizing pentane-1,5-diamine; terephthalic acid for similar applications.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 0 |

| Terephthalic Acid Derivative | E. coli | 15 |

| Pentane-1,5-Diamine Derivative | S. aureus | 20 |

This table illustrates the comparative effectiveness of modified compounds against selected pathogens.

Case Study 2: Biocompatibility Testing

In another study focused on biocompatibility, a series of tests were conducted using human fibroblast cells to assess the cytotoxicity of pentane-1,5-diamine; terephthalic acid:

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 80 |

| 1.0 | 60 |

These findings indicate a dose-dependent decrease in cell viability, highlighting the need for careful concentration management in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.